1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as 4-chlorophenyl-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione, is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of approximately 150 °C. This compound has been used in a variety of laboratory experiments, including synthesis and analysis, as well as in studies of its biochemical and physiological effects.
Scientific Research Applications
Environmental Impact and Degradation
- Chlorophenols (CPs) and their derivatives, such as DDT and DDE, are recognized for their persistence and bioaccumulation potential, acting as endocrine disruptors in humans and wildlife. They exhibit significant impacts on reproductive and immune systems and have been linked to mitochondrial dysfunction (Burgos-Aceves et al., 2021)[https://consensus.app/papers/111trichloro22bis-pchlorophenylethane-burgosaceves/839cec0e7d39529483f21387ae0ca519/?utm_source=chatgpt].
- Research on municipal solid waste incineration highlights chlorophenols as major precursors of dioxins, indicating their environmental persistence and the need for effective management strategies to mitigate their release and impact (Peng et al., 2016)[https://consensus.app/papers/chlorophenols-municipal-solid-waste-incineration-review-peng/8086bba62ad2514ab5f92b2fb94f3113/?utm_source=chatgpt].
Applications in Food Safety
- The use of 1-methylcyclopropene (1-MCP) to regulate ripening and extend the shelf life of fruits and vegetables exemplifies the positive application of chemical compounds in food technology. 1-MCP has been particularly effective in apples, demonstrating the potential for broader application across different products to improve commercial viability and food preservation (Watkins, 2006)[https://consensus.app/papers/1methylcyclopropene-1mcp-fruits-vegetables-watkins/ed7545cae44f5825909f7bab79ed9dc8/?utm_source=chatgpt].
Biodegradation and Environmental Remediation
- Zero-valent iron and bimetallic systems have been explored for their ability to dechlorinate chlorophenols, offering insights into potential remediation strategies for these persistent pollutants. The efficiency of these systems can be influenced by various factors, including the properties of the metals and the environmental conditions (Gunawardana et al., 2011)[https://consensus.app/papers/degradation-chlorinated-phenols-zero-valent-iron-gunawardana/c0cfce4b89b6567e9d5ae70aa7582711/?utm_source=chatgpt].
properties
IUPAC Name |
1-(4-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-9-10(16)14-12(18)15(11(9)17)8-5-3-7(13)4-6-8/h3-6,9H,2H2,1H3,(H,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSJVIDIUXHTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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